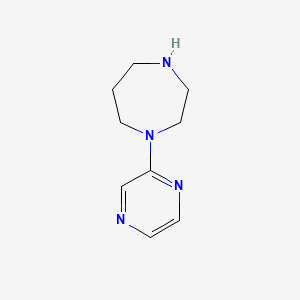
1-Pyrazin-2-yl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Pyrazin-2-yl-1,4-diazepane is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Pyrazin-2-yl-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazine ring fused with a diazepane structure. Its unique configuration allows for interactions with various biological targets, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been explored as an antibiotic resistance disruptor, particularly effective against multidrug-resistant (MDR) pathogens. The compound functions by inhibiting efflux pumps in bacteria, which are responsible for antibiotic resistance. This mechanism enhances the efficacy of conventional antibiotics when used in combination with this compound .
Anticancer Activity
Studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, certain analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazine or diazepane moieties can enhance anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in bacterial resistance mechanisms.
- Modulation of Cell Signaling Pathways : It influences pathways associated with cancer cell survival and proliferation, leading to increased apoptosis in malignant cells.
- Interaction with DNA : Some studies suggest that the compound may bind to DNA or proteins involved in cellular processes, disrupting their function and leading to cytotoxic effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth rates in the presence of the compound, particularly against Gram-negative bacteria known for their efflux-mediated resistance mechanisms .
Case Study 2: Anticancer Potential
In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that derivatives of this compound induced apoptosis at micromolar concentrations. The most active compounds showed IC50 values ranging from 10 µM to 20 µM, indicating promising anticancer potential .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial | 5 - 15 | Inhibition of efflux pumps |
| Analog A | Anticancer | 10 - 20 | Induction of apoptosis |
| Analog B | Antimicrobial | 8 - 12 | Inhibition of DNA replication |
| Analog C | Anticancer | 15 - 25 | Modulation of signaling pathways |
Eigenschaften
IUPAC Name |
1-pyrazin-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-10-5-7-13(6-1)9-8-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPUZQXWPDCSAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394238 |
Source


|
| Record name | 1-pyrazin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502133-53-1 |
Source


|
| Record name | 1-pyrazin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














